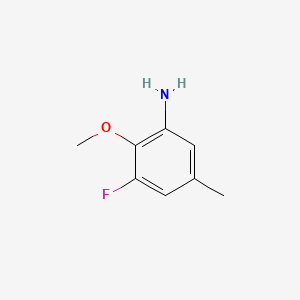
Calcium;dinitrite;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium;dinitrite;hydrate is an inorganic compound with the chemical formula Ca(NO₂)₂·H₂O. It is a white or light yellowish powder that is freely soluble in water. This compound is known for its strong oxidizing properties, which arise from the nitrite anion. This compound is commonly used in various industrial applications, including as an antifreeze, a rust inhibitor for steel, and a component in concrete admixtures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium;dinitrite;hydrate can be synthesized through several methods. One common method involves reacting hydrated lime (calcium hydroxide) with nitrogen oxides (NOx) gases, which are typically produced in a nitric acid plant. The reaction proceeds as follows: [ \text{Ca(OH)₂ + 2NO₂ → Ca(NO₂)₂ + H₂O} ]
Another method involves the double decomposition reaction between sodium nitrite and calcium chloride: [ \text{2NaNO₂ + CaCl₂ → Ca(NO₂)₂ + 2NaCl} ]
In this process, a solution of sodium nitrite and calcium nitrate is formed, which is then cooled to precipitate sodium nitrate. The remaining solution contains calcium nitrite .
Industrial Production Methods: Industrial production of calcium nitrite monohydrate often involves the use of a double salt formation process. This process includes forming a double salt of calcium nitrite and calcium hydroxide, which is then decomposed in the presence of water to yield calcium nitrite and insoluble calcium hydroxide: [ \text{Ca(NO₂)₂·Ca(OH)₂·H₂O → Ca(NO₂)₂ + Ca(OH)₂ + H₂O} ]
Analyse Des Réactions Chimiques
Types of Reactions: Calcium;dinitrite;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Due to its strong oxidizing properties, it can participate in reactions where it acts as an oxidizing agent.
Common Reagents and Conditions: Common reagents used in reactions with calcium nitrite monohydrate include acids, bases, and other oxidizing or reducing agents. For example, in acidic conditions, calcium nitrite can be converted to calcium nitrate: [ \text{Ca(NO₂)₂ + O₂ → Ca(NO₃)₂} ]
Major Products: The major products formed from reactions involving calcium nitrite monohydrate depend on the specific reaction conditions. For instance, in the presence of oxygen, calcium nitrate is formed. In other reactions, such as those with reducing agents, different nitrogen-containing compounds may be produced .
Applications De Recherche Scientifique
Calcium;dinitrite;hydrate has a wide range of scientific research applications. In the field of chemistry, it is used as a reagent in various synthesis reactions. In biology and medicine, it is studied for its potential use in antimicrobial treatments due to its oxidizing properties. In the industry, it is widely used as a corrosion inhibitor for steel in concrete structures, helping to extend the lifespan of buildings and infrastructure .
Mécanisme D'action
The mechanism of action of calcium nitrite monohydrate primarily involves its strong oxidizing properties. When used as a corrosion inhibitor, it reacts with the steel surface to form a protective oxide layer that prevents further oxidation and rust formation. In biological applications, its oxidizing properties can disrupt microbial cell membranes, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds: Calcium;dinitrite;hydrate can be compared with other nitrite compounds such as sodium nitrite and potassium nitrite. These compounds share similar chemical properties due to the presence of the nitrite anion.
Uniqueness: What sets calcium nitrite monohydrate apart from other nitrite compounds is its specific application in the construction industry as a corrosion inhibitor for steel in concrete. Its ability to form a protective layer on steel surfaces makes it particularly valuable in extending the lifespan of concrete structures .
Propriétés
Numéro CAS |
10031-34-2 |
|---|---|
Formule moléculaire |
CaH2N2O5 |
Poids moléculaire |
150.103 |
Nom IUPAC |
calcium;dinitrite;hydrate |
InChI |
InChI=1S/Ca.2HNO2.H2O/c;2*2-1-3;/h;2*(H,2,3);1H2/q+2;;;/p-2 |
Clé InChI |
JPIAYUJTDFIVPB-UHFFFAOYSA-L |
SMILES |
N(=O)[O-].N(=O)[O-].O.[Ca+2] |
Synonymes |
CALCIUM NITRITE MONOHYDRATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2R)]-1-amino-3-(4-nitrophenyl)propyl]-1,2-cyclohexanediamine Trihydrochloride](/img/new.no-structure.jpg)
![N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester](/img/structure/B592502.png)
![(alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride](/img/structure/B592503.png)
![4-[2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]ethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B592504.png)




![triazanium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo(214C)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B592514.png)



